2-Amino-1-(3-chlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. These properties make it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. For example, its quinoline core is a common feature in many antimalarial drugs, suggesting potential use in treating infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the thienyl and other functional groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-chlorophenyl)-4-(3-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile: Lacks the methyl and methylsulfanyl groups, which may affect its chemical reactivity and biological activity.
2-Amino-1-(3-bromophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile: Substitution of chlorine with bromine can alter its electronic properties and reactivity.
Uniqueness
The presence of the methylsulfanyl group in the thienyl ring and the specific substitution pattern on the quinoline core make 2-Amino-1-(3-chlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile unique
Properties
Molecular Formula |
C22H20ClN3OS2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20ClN3OS2/c1-12-9-15(22(28-2)29-12)19-16(11-24)21(25)26(14-6-3-5-13(23)10-14)17-7-4-8-18(27)20(17)19/h3,5-6,9-10,19H,4,7-8,25H2,1-2H3 |
InChI Key |
SZIMQDYNTYIAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.